Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and a 4-fluoroanilino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid with 4-fluoroaniline in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amino-substituted compounds, and various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the 4-fluoroanilino group enhances its binding affinity and selectivity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 2-(4-bromoanilino)pyridine-3-carboxylate: Contains a bromine substituent, which may alter its reactivity and biological activity.
Ethyl 2-(4-methoxyanilino)pyridine-3-carboxylate: The presence of a methoxy group can influence its chemical properties and interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
918907-42-3 |
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Molecular Formula |
C14H13FN2O2 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13FN2O2/c1-2-19-14(18)12-4-3-9-16-13(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17) |
InChI Key |
RONCRIYNBKTQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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